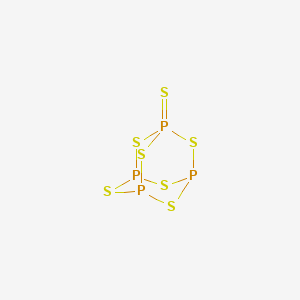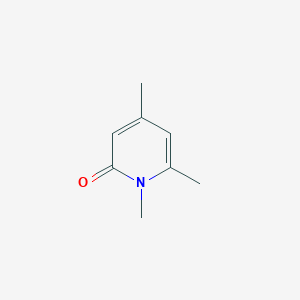
4,4',4''-(1,3,5-Triazine-2,4,6-triyl)trianiline
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of "4,4',4''-(1,3,5-Triazine-2,4,6-triyl)trianiline" involves nucleophilic addition reactions, as demonstrated in the preparation of hyperbranched polyimides (HPI) incorporating s-triazine moieties. For example, a chemically stable version of this compound was synthesized using direct nucleophilic addition in Dimethylformamide (DMF), showcasing its potential as a precursor for high-performance materials due to its chemical stability and high thermal resistance (Othman et al., 2017).
Molecular Structure Analysis
The molecular structure of materials incorporating "4,4',4''-(1,3,5-Triazine-2,4,6-triyl)trianiline" has been extensively studied using techniques such as single-crystal X-ray diffraction. These analyses reveal complex structures, including three-dimensional frameworks with large windows and interesting coordination geometries, which are significant for applications in catalysis, gas storage, and sensing applications. One notable example is the zinc(II) coordination framework based on this compound, which shows a self-penetrated three-dimensional structure with potential applications as a fluorescent sensor (Wang et al., 2020).
Wissenschaftliche Forschungsanwendungen
Application in Coordination Nanostructures
- Scientific Field : Nanotechnology and Material Science .
- Summary of the Application : TATB has been used to study the modulation effects of Cu2+/Fe3+ ions on the hydrogen-bonded structure of TATB on a HOPG (highly oriented pyrolytic graphite) surface . This research is significant because it contributes to our understanding of how to effectively adjust self-assembled structures of TATB molecules formed by metal-ligand coordination bonds .
- Methods of Application or Experimental Procedures : The study was conducted at the liquid-solid interface using scanning tunneling microscopy (STM). The self-assembled honeycomb network of TATB was observed to transform dramatically after introducing CuCl2/FeCl3 with different concentrations .
- Results or Outcomes : STM observations demonstrated that the self-assembled honeycomb network of TATB transformed after introducing CuCl2/FeCl3 with different concentrations. The metal-organic coordination structures were formed due to the incorporation of the Cu2+/Fe3+ ions . A Cu2+ ion remains coordinated to two COOH groups and only the number of COOH groups involved in coordination doubles when the concentration of Cu2+ ions doubled. A Fe3+ ion changes from coordination to three COOH groups to two COOH groups after increasing the concentration of Fe3+ ions in a mixed solution .
Application as a Pharmaceutical Raw Material
Application in the Synthesis of High Chemical Stability Compounds
- Scientific Field : Organic Chemistry .
- Summary of the Application : TATB has been used in the synthesis of compounds with high chemical stability . This research contributes to our understanding of how to effectively synthesize stable compounds for various applications.
- Methods of Application or Experimental Procedures : The synthesis was conducted using direct nucleophilic addition in dimethylformamide (DMF) .
Application in Herbicides
- Scientific Field : Agriculture and Organic Chemistry .
- Summary of the Application : TATB derivatives are widely used as herbicides . This application is significant because it contributes to the effective control of unwanted plants in agricultural fields.
Application in Polymers
Safety And Hazards
“4,4’,4’'-(1,3,5-Triazine-2,4,6-triyl)trianiline” is classified as a warning hazard. It can cause skin irritation (H315) and serious eye irritation (H319). Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin or eye irritation persists .
Eigenschaften
IUPAC Name |
4-[4,6-bis(4-aminophenyl)-1,3,5-triazin-2-yl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6/c22-16-7-1-13(2-8-16)19-25-20(14-3-9-17(23)10-4-14)27-21(26-19)15-5-11-18(24)12-6-15/h1-12H,22-24H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHSQATVVMVBGNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NC(=N2)C3=CC=C(C=C3)N)C4=CC=C(C=C4)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40363924 | |
| Record name | 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)trianiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4',4''-(1,3,5-Triazine-2,4,6-triyl)trianiline | |
CAS RN |
14544-47-9 | |
| Record name | 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)trianiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)trianiline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



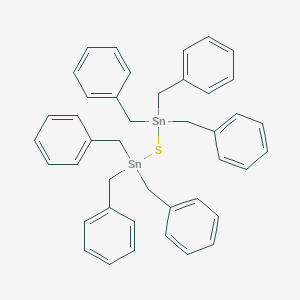
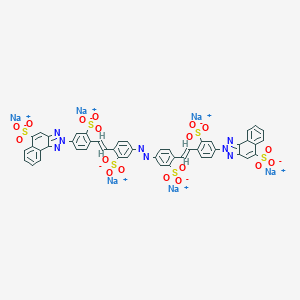

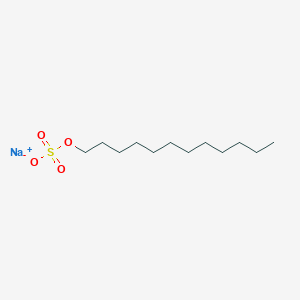
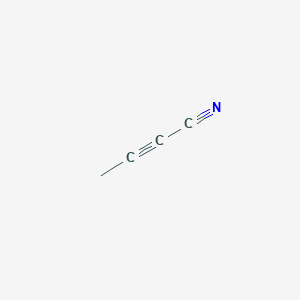
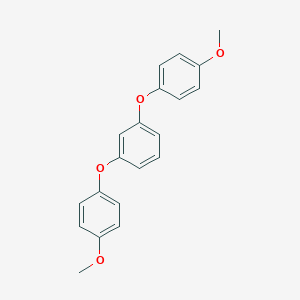


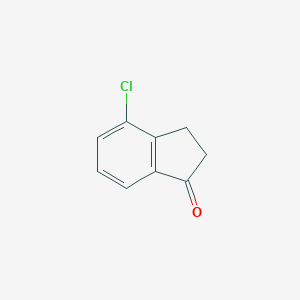

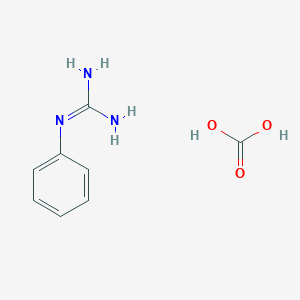
![9-[(4aR,6R,7aS)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-6-amino-1H-purin-2-one](/img/structure/B82823.png)
